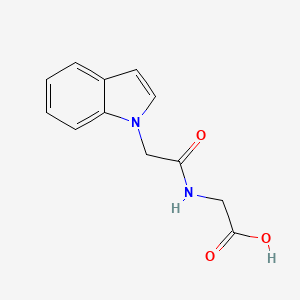
N-(1H-indol-1-ylacetyl)glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-indol-1-ylacetyl)glycine is an organic compound that belongs to the class of N-acyl-alpha amino acids. This compound is characterized by the presence of an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The indole ring is attached to an acetyl group, which is further connected to a glycine molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indol-1-ylacetyl)glycine typically involves the acylation of glycine with an indole derivative. One common method involves the reaction of indole-3-acetic acid with glycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(1H-indol-1-ylacetyl)glycine can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of various substituted indole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Alcohol derivatives of the acetyl group.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
N-(1H-indol-1-ylacetyl)glycine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(1H-indol-1-ylacetyl)glycine involves its interaction with specific molecular targets and pathways. One of the primary targets is the enzyme tryptophan synthase, which plays a crucial role in the biosynthesis of tryptophan. The compound can inhibit the activity of this enzyme, thereby affecting tryptophan metabolism. Additionally, it may interact with other enzymes and receptors involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth and development.
Indole-3-butyric acid: Another plant hormone with similar functions to indole-3-acetic acid.
Uniqueness
N-(1H-indol-1-ylacetyl)glycine is unique due to its specific structure, which combines the indole ring with an acetylated glycine moiety. This unique structure allows it to interact with a variety of molecular targets and pathways, making it a versatile compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C12H12N2O3 |
|---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
2-[(2-indol-1-ylacetyl)amino]acetic acid |
InChI |
InChI=1S/C12H12N2O3/c15-11(13-7-12(16)17)8-14-6-5-9-3-1-2-4-10(9)14/h1-6H,7-8H2,(H,13,15)(H,16,17) |
InChI Key |
SDWASTVXWZZBDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC(=O)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-(3,4,5-trifluorophenyl)propanamide](/img/structure/B10995916.png)
![2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B10995935.png)
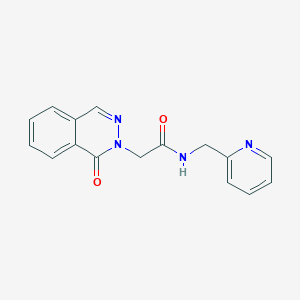
![N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]tetrazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B10995942.png)
![N-[2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl]-4-(3-chlorophenyl)piperazine-1-carboxamide](/img/structure/B10995947.png)
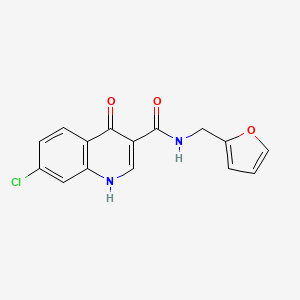
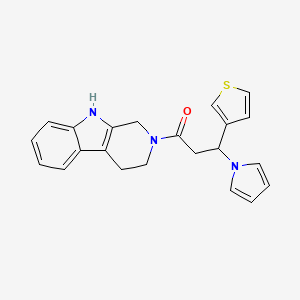
![methyl 2-({[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B10995961.png)
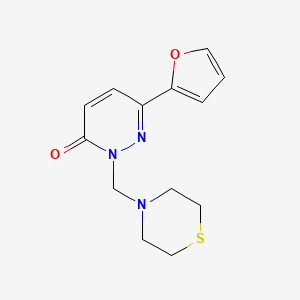
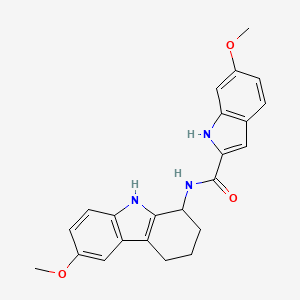

![2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide](/img/structure/B10995989.png)
![N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B10995991.png)
![Methyl {1-[(6-fluoro-4-hydroxyquinolin-3-yl)carbonyl]piperidin-4-yl}acetate](/img/structure/B10995995.png)
